

An In-depth Technical Guide to the Structure and Chemical Properties of Oxocrebanine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxocrebanine, a member of the aporphine alkaloid class of natural products, has garnered significant interest within the scientific community due to its pronounced anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of oxocrebanine. Furthermore, it details established experimental protocols for its isolation and biological evaluation, and delineates its known mechanisms of action, primarily the modulation of key cellular signaling pathways including NF-κB, MAPK, and PI3K/Akt. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Oxocrebanine is a tetracyclic aporphine alkaloid characterized by a dibenzo[de,g]quinoline ring system. Its rigid structure is further defined by a methylenedioxy bridge and two methoxy functional groups.

Figure 1: Chemical Structure of Oxocrebanine

Physicochemical Properties



A comprehensive compilation of the known physicochemical properties of **oxocrebanine** is presented in Table 1. Notably, specific values for melting point and optical rotation have not been consistently reported in the reviewed literature.

Property	Value	Source(s)
Molecular Formula	C19H13NO5	[1][2]
Molecular Weight	335.31 g/mol	[1]
Appearance	Pale yellowish amorphous powder	[3]
Solubility	Soluble in methanol, chloroform, DMSO	[3]

Table 1: Physicochemical Properties of Oxocrebanine

Spectroscopic Data

The structural elucidation of **oxocrebanine** has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

1.2.1. NMR Spectroscopy

The ¹H and ¹³C NMR spectral data are crucial for the definitive identification of **oxocrebanine**. The reported chemical shifts are summarized in Tables 2 and 3.



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	7.95	S	
H-5	9.05	d	5.2
H-8	7.45	S	
H-11	7.80	d	8.8
H-12	8.90	d	8.8
1,2-OCH ₂ O-	6.35	s	
9-OCH₃	4.05	S	_
10-OCH₃	4.10	S	_

Table 2: ¹H NMR Spectroscopic Data for **Oxocrebanine** (in CDCl₃)



Carbon	Chemical Shift (δ, ppm)
C-1	147.2
C-2	152.5
C-3	108.4
C-3a	125.0
C-4	120.5
C-5	145.2
C-6a	134.8
C-7	182.1
C-7a	129.8
C-8	109.8
C-9	160.2
C-10	162.5
C-11	115.0
C-11a	131.5
C-11b	121.2
C-12	128.5
C-12a	148.9
1,2-OCH ₂ O-	102.5
9-OCH₃	56.2
10-OCH₃	56.5

Table 3: 13C NMR Spectroscopic Data for Oxocrebanine (in CDCl₃)

1.2.2. Mass Spectrometry (MS)



Electrospray ionization mass spectrometry (ESI-MS) typically shows the protonated molecule [M+H]⁺. The fragmentation pattern of aporphine alkaloids is characterized by initial loss of the amino group and its substituents, followed by losses of peripheral groups such as methoxy and formaldehyde from the methylenedioxy bridge.[4]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of **oxocrebanine** is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3380	O-H stretching (if hydrated)
~2923	C-H stretching (aromatic and aliphatic)
~1760	C=O stretching (ketone)
~1610, 1510	C=C stretching (aromatic)
~1260	C-O stretching (methoxy)
~1070	C-O-C stretching (methylenedioxy)

Table 4: Predicted FT-IR Spectral Data for Oxocrebanine[3]

1.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **oxocrebanine** in methanol exhibits absorption maxima (λ max) characteristic of the aporphine chromophore.

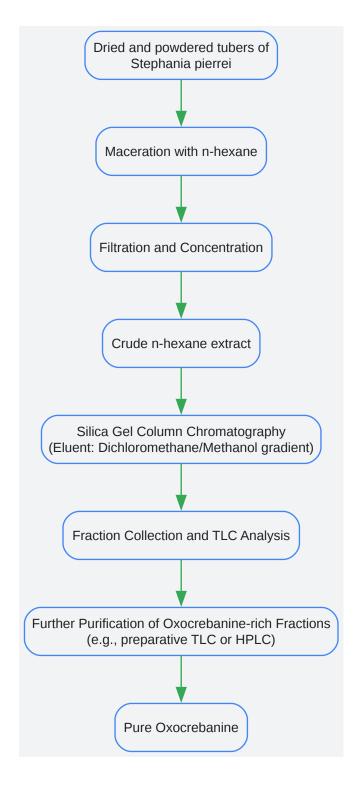
λmax (nm)	log ε
202	3.64
284	2.70

Table 5: UV-Vis Spectroscopic Data for **Oxocrebanine**[3]



Experimental Protocols Isolation of Oxocrebanine from Stephania pierrei

The following protocol outlines a general procedure for the isolation of **oxocrebanine** from the tubers of Stephania pierrei.





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Figure 2: Workflow for the Isolation of Oxocrebanine

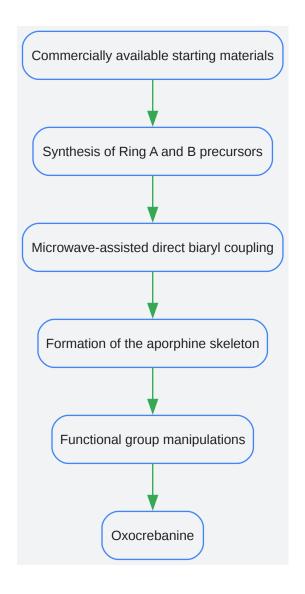
Methodology:

- Plant Material Preparation: Air-dried tubers of Stephania pierrei are ground into a fine powder.
- Extraction: The powdered plant material is subjected to maceration with n-hexane at room temperature for an extended period (e.g., 3-5 days) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.
- Concentration: The combined n-hexane extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of methanol.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **oxocrebanine**.
- Final Purification: Fractions enriched with oxocrebanine are combined and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Total Synthesis of Oxocrebanine

The total synthesis of **oxocrebanine** has been reported, with a key step involving a microwave-assisted direct biaryl coupling to construct the aporphine skeleton.[5] A detailed, step-by-step protocol is not readily available in a single source, but the general synthetic strategy is outlined below.





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Figure 3: General Synthetic Strategy for Oxocrebanine

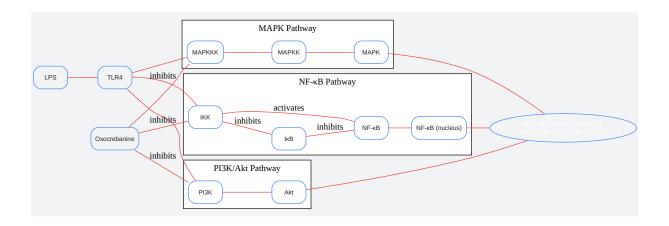
Biological Activity and Signaling Pathways

Oxocrebanine exhibits potent anti-inflammatory and anticancer properties, which are attributed to its ability to modulate several key intracellular signaling pathways.[6][7]

Anti-inflammatory Activity

Oxocrebanine has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E_2 (PGE₂), tumor necrosis factor- α (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[7] This anti-inflammatory effect is mediated through the downregulation of the NF- κ B, MAPK, and PI3K/Akt signaling pathways.[6]





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Figure 4: Inhibition of Inflammatory Pathways by Oxocrebanine

Experimental Protocol: Western Blot for NF-kB Activation

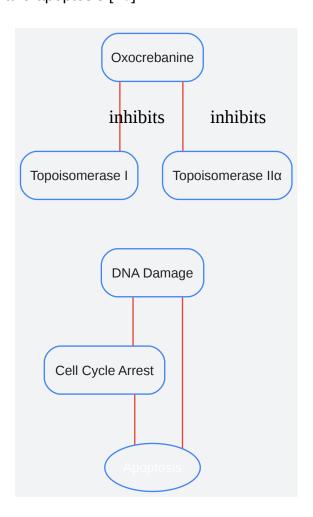
- Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured to 70-80% confluency. Cells are pre-treated with various concentrations of oxocrebanine for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for the desired time.
- Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.



- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).
- Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the protein bands are visualized using an ECL detection reagent.
- Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[8][9]

Anticancer Activity

Oxocrebanine has demonstrated cytotoxic effects against various cancer cell lines.[10] Its anticancer mechanism involves the dual inhibition of topoisomerase I and II α , leading to DNA damage, cell cycle arrest, and apoptosis.[10]



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Figure 5: Anticancer Mechanism of Oxocrebanine

Experimental Protocol: Topoisomerase I and IIa Inhibition Assay

Detailed protocols for topoisomerase inhibition assays, such as DNA relaxation assays for Topo I and kDNA decatenation assays for Topo II, can be adapted from established methods.[11] These assays typically involve incubating the purified enzyme with its DNA substrate in the presence and absence of the test compound (**oxocrebanine**) and analyzing the DNA topology by agarose gel electrophoresis.

Conclusion

Oxocrebanine is a promising natural product with significant therapeutic potential. This technical guide has summarized its key chemical and physical properties, spectroscopic data, and biological activities. The provided experimental frameworks for isolation and biological evaluation offer a starting point for further research and development. Future studies should focus on elucidating the complete stereochemistry, obtaining a precise melting point and specific rotation, and developing a detailed and optimized total synthesis. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a clinical candidate.

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